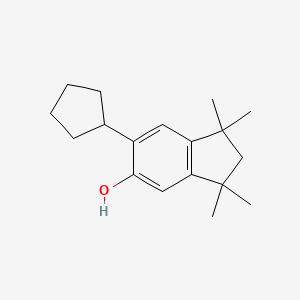
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone: is a chemical compound with the molecular formula C13H15NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of three methoxy groups on the isoquinoline ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5,6,7-trimethoxyisoquinoline.
Acylation Reaction: The key step involves the acylation of 5,6,7-trimethoxyisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone involves its interaction with various molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Isoquinolin-8-yl)ethanone: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: A structurally similar compound with different biological activities.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): Used as a fragrance ingredient, structurally different but shares some functional similarities.
Uniqueness
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone is unique due to the presence of three methoxy groups on the isoquinoline ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
91523-09-0 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3 |
Clé InChI |
CRRYVCKMIXVHJG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

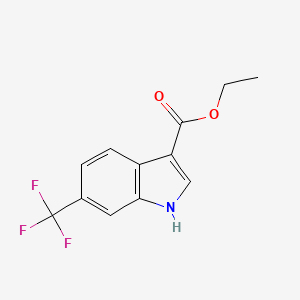
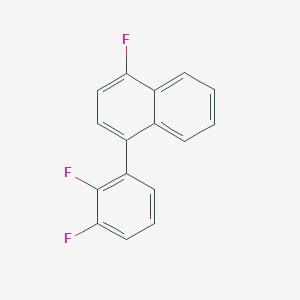
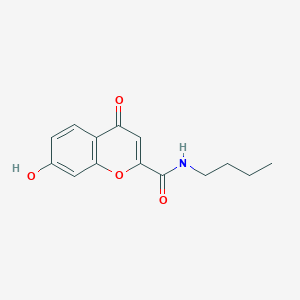
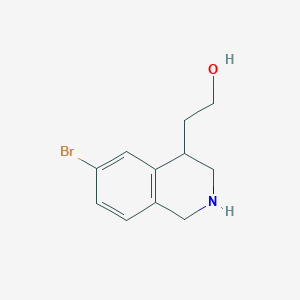



![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
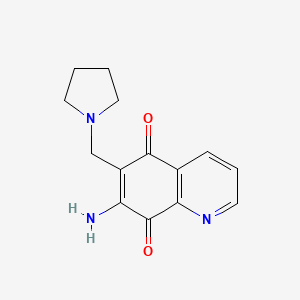
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
